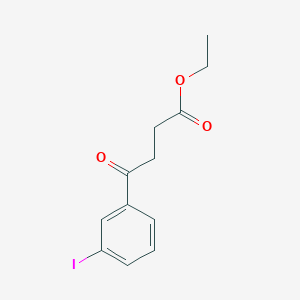

Ethyl 4-(3-iodophenyl)-4-oxobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-iodophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETTZSIMYGEIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645711 | |

| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-24-7 | |

| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3-iodophenyl)-4-oxobutyrate from 3-iodoacetophenone

Introduction: The Significance of Ethyl 4-(3-iodophenyl)-4-oxobutyrate

This compound is a valuable chemical intermediate in the landscape of pharmaceutical research and development. Its structure, featuring a keto-ester functionality and an iodinated phenyl ring, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the iodine atom is particularly strategic, allowing for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This opens avenues for the creation of diverse compound libraries for drug discovery programs, targeting a range of therapeutic areas. This guide provides a comprehensive, in-depth exploration of a reliable and efficient method for the synthesis of this key intermediate, starting from the readily available 3-iodoacetophenone.

Strategic Approach: Enolate Alkylation

The chosen synthetic strategy for the preparation of this compound from 3-iodoacetophenone is the alkylation of an enolate. This classic yet powerful carbon-carbon bond-forming reaction is particularly well-suited for this transformation. The core of this method involves the deprotonation of the α-carbon of 3-iodoacetophenone to generate a nucleophilic enolate, which subsequently undergoes a nucleophilic substitution reaction with an electrophile, in this case, ethyl bromoacetate.

The selection of a strong, non-nucleophilic base is paramount to the success of this reaction. A hindered base such as Lithium diisopropylamide (LDA) is ideal as it rapidly and quantitatively generates the enolate at low temperatures, minimizing side reactions such as self-condensation of the ketone.[1][2][3] The use of a polar aprotic solvent like tetrahydrofuran (THF) is also critical, as it effectively solvates the lithium cation without interfering with the nucleophilicity of the enolate.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-Iodoacetophenone | C₈H₇IO | 246.05 | 1.0 eq | >98% |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.2 eq | >99% |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 eq | 2.5 M in hexanes |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.2 eq | >98% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | - | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | ACS grade |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | - |

| Silica gel | SiO₂ | 60.08 | - | 230-400 mesh |

Procedure:

-

Inert Atmosphere and Anhydrous Conditions: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction must be carried out under an inert atmosphere to prevent quenching of the strong base and the enolate intermediate.

-

LDA Preparation (in situ): To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.2 eq) via syringe. Subsequently, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. The solution is stirred at -78 °C for 30 minutes to ensure the complete formation of Lithium diisopropylamide (LDA).

-

Enolate Formation: A solution of 3-iodoacetophenone (1.0 eq) in a minimal amount of anhydrous THF is prepared. This solution is then added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation and formation of the lithium enolate. The formation of the enolate can often be observed by a change in color of the reaction mixture.

-

Alkylation: Ethyl bromoacetate (1.2 eq) is added dropwise to the enolate solution at -78 °C. It is crucial to add the alkylating agent slowly to control the exothermic reaction and minimize side reactions. The reaction mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

-

Reaction Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates any remaining enolate and neutralizes the reaction mixture.

-

Aqueous Workup: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism

The mechanism of this synthesis proceeds through two key stages: enolate formation and nucleophilic substitution.

Caption: Mechanism of enolate formation and subsequent SN2 alkylation.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of 3-iodoacetophenone by the strong, sterically hindered base, LDA. The amide base abstracts a proton from the methyl group adjacent to the carbonyl, forming a resonance-stabilized lithium enolate and diisopropylamine as a byproduct. The low temperature (-78 °C) is crucial to favor the formation of the kinetic enolate and prevent unwanted side reactions.[1][2]

Step 2: SN2 Alkylation The newly formed enolate, being a potent nucleophile, attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 fashion.[4] The enolate displaces the bromide ion, which then associates with the lithium cation to form lithium bromide. This step results in the formation of the desired carbon-carbon bond and yields the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-iodophenyl group, the ethyl ester protons (a quartet and a triplet), and two methylene groups (as triplets) in the butyrate chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and the ester, aromatic carbons (with the carbon bearing the iodine showing a characteristic chemical shift), and the aliphatic carbons of the ethyl and butyrate moieties. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₂H₁₃IO₃. The isotopic pattern of iodine may also be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and aromatic C-H and C=C stretching vibrations. |

Troubleshooting and Key Considerations

-

Low Yield: This can often be attributed to moisture in the reaction setup, which will quench the LDA and enolate. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. The quality of the n-butyllithium is also critical.

-

Side Products: The formation of self-condensation products can occur if the temperature is not kept sufficiently low during enolate formation and alkylation. The slow addition of reagents is key to minimizing these byproducts.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the stoichiometry of the reagents is correct and that the LDA was properly formed. The reaction time can also be extended.

-

Purification Challenges: If the crude product is difficult to purify, it may indicate the presence of closely related impurities. Careful optimization of the column chromatography conditions (solvent system, gradient) will be necessary.

Conclusion

The synthesis of this compound from 3-iodoacetophenone via enolate alkylation is a robust and reliable method that provides access to this important building block for pharmaceutical research. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to successfully implement this synthesis in their laboratories, thereby facilitating the discovery of new and innovative therapeutic agents.

References

-

Organic Syntheses Procedure: Ethyl Bromoacetate. (n.d.). Retrieved from [Link]

-

Sonochemical Reformatsky Reaction Using Indium. (n.d.). SciSpace. Retrieved from [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research. (2026, January 7). Oreate AI. Retrieved from [Link]

-

Stobbe Condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkylation of Aldehydes and Ketones. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

-

Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Alkylation of Enolate Ions. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Darzens Condensation. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Alkylation of Enolate Ions. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Material safety data sheet for Ethyl 4-(3-iodophenyl)-4-oxobutyrate

An In-depth Technical Guide to Ethyl 4-(3-iodophenyl)-4-oxobutyrate: Safety, Synthesis, and Application

This document provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Given the absence of a consolidated Material Safety Data Sheet (MSDS) for this specific compound, this guide has been synthesized from data on structurally analogous molecules, established principles of chemical reactivity, and best practices in laboratory safety. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's handling, properties, and potential applications.

Introduction: A Valuable but Uncharacterized Building Block

This compound is a keto-ester derivative of iodobenzene. Its molecular structure combines three key functional groups: an aromatic iodide, a ketone, and an ethyl ester. This unique combination makes it a potentially valuable, multi-functional building block in medicinal chemistry and organic synthesis. The aryl iodide serves as a versatile handle for carbon-carbon bond formation via modern cross-coupling reactions, while the keto-ester moiety is a classic precursor for constructing a wide array of heterocyclic systems, which are foundational motifs in many pharmaceutical agents.[1][2]

However, the compound is not listed in major chemical inventories such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the Toxic Substances Control Act (TSCA) inventory, indicating it is primarily a research chemical with limited characterization.[3] Therefore, a cautious and informed approach to its handling and use is paramount. This guide provides the necessary framework for that approach.

Section 1: Synthesized Hazard Profile and Risk Assessment

Due to the lack of specific toxicological data, the hazard profile for this compound must be inferred from analogous structures containing keto-ester and halogenated aromatic functionalities. Compounds with similar backbones are known to cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

Causality of Hazards: The electrophilic nature of the carbonyl groups in the keto-ester system can lead to irritation upon contact with mucosal membranes and skin. Aryl iodides, while essential for synthesis, necessitate careful handling to avoid potential long-term health effects associated with halogenated organic compounds. Therefore, this compound must be treated as a substance of unknown toxicity, and all handling operations should be performed with appropriate engineering controls and personal protective equipment.

| Hazard Class (Inferred) | GHS Classification (Anticipated) | Rationale |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Based on data for analogous keto-esters.[4][5][6] |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Based on data for analogous keto-esters.[4][5][6] |

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | Based on data for analogous keto-esters.[4][5][6] |

| Acute & Chronic Toxicity | Data Not Available | Must be handled as a compound with unknown toxicity. |

Section 2: Physical and Chemical Properties

Quantitative data for the target molecule is largely unavailable. The table below includes calculated values and data from the isomeric compound, ethyl 4-(2-iodophenyl)-4-oxobutanoate, which serves as the best available estimate.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₁₂H₁₃IO₃ | Calculated |

| Molecular Weight | 332.13 g/mol | Calculated |

| Appearance | Likely an off-white to yellow solid or a viscous oil | Inferred from similar compounds |

| Boiling Point | ~391°C at 760 mmHg | Estimated from 2-iodo isomer[3] |

| Density | ~1.56 g/cm³ | Estimated from 2-iodo isomer[3] |

| Flash Point | ~190°C | Estimated from 2-iodo isomer[3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., acetone, ethyl acetate, dichloromethane). | Inferred from chemical structure[7] |

| CAS Number | Not assigned or not publicly available. | - |

Section 3: Safe Handling, Storage, and Exposure Control

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and strict protocols, is mandatory when working with this compound.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is the primary method for preventing inhalation of any aerosols or volatile decomposition products.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is critical to prevent dermal and ocular exposure.[8][9][10]

| Equipment | Specification | Justification |

| Eye Protection | Safety glasses with side-shields or, preferably, chemical splash goggles. | Protects against splashes and aerosols, addressing the inferred eye irritation hazard.[6] |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, addressing the inferred skin irritation hazard.[6] |

| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. | - |

Standard Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment.

-

Aliquotting: Use glass or chemically-resistant plastic weighing boats. Use spatulas made of compatible materials. Avoid creating dust or aerosols.

-

Transfers: If transferring solutions, use glass pipettes or syringes.

-

Heating: If heating is required, use a controlled heating mantle or oil bath with temperature feedback to prevent overheating and decomposition.

-

Post-Handling: After use, decontaminate the work surface. Dispose of all contaminated consumables as hazardous waste. Wash hands thoroughly.

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3][11][12]

-

Container: Use an amber glass vial to protect against potential light sensitivity, which is common for aryl iodides.[13]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.[11]

Section 4: Stability and Reactivity Profile

While specific stability data is not available, a robust understanding of the compound's reactivity can be derived from its constituent functional groups.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the ester linkage is susceptible to hydrolysis over time, especially in the presence of moisture, acid, or base.

-

Reactivity of Functional Groups:

-

Aryl Iodide: This is the most synthetically valuable part of the molecule. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Ketone: The ketone can be reduced to a secondary alcohol, transformed into an amine via reductive amination, or used in various condensation reactions (e.g., aldol, Knoevenagel).

-

Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through aminolysis.

-

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, the compound will likely produce carbon monoxide, carbon dioxide, and highly toxic hydrogen iodide gas.

Section 5: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following procedures are based on the inferred hazards.

| Exposure Type | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14] |

Accidental Release Protocol (Small Spill)

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the fume hood is operational.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.

Section 6: Synthetic & Application Context

The true value of this compound lies in its role as a strategic intermediate. Its synthesis and subsequent use are guided by the principles of modern organic chemistry.

Plausible Synthetic Workflow

A common and logical method for synthesizing this class of compounds is the Friedel-Crafts acylation. This involves the reaction of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Caption: Plausible Friedel-Crafts acylation synthesis workflow.

Hypothetical Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and aluminum chloride (AlCl₃). The suspension is cooled to 0°C.

-

Addition: A solution of 3-iodoanisole and ethyl 4-chloro-4-oxobutyrate in DCM is added dropwise to the cooled suspension. Causality: The anisole (methoxy) group is an activating group that directs the acylation. The reaction is run cold to control its exothermicity and improve selectivity.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it over ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Role in Drug Development

This molecule is not an active pharmaceutical ingredient (API) itself but a scaffold used to build more complex, biologically active molecules. The strategic placement of its functional groups allows for a divergent synthetic approach.

Caption: Logical flow from building block to API candidate.

The keto-ester can be cyclized with reagents like hydrazine to form pyridazinone rings, a common core in cardiovascular and anti-inflammatory drugs. Simultaneously or sequentially, the aryl iodide can be coupled with various boronic acids or alkynes to install molecular fragments that can interact with specific biological targets, thereby building out the final drug candidate.

Section 7: Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological studies have been performed on this compound. All handling should be based on the principle of avoiding any direct exposure.

-

Ecological Information: The environmental fate and ecotoxicity of this compound are unknown. It should be considered potentially harmful to aquatic life. Do not allow this material to enter drains, water courses, or the soil. All waste material must be collected and disposed of as hazardous chemical waste through licensed contractors.

References

- Echemi. (n.d.). ETHYL 4-(2-IODOPHENYL)-4-OXOBUTYRATE Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225855, Ethyl 3-oxo-4-phenylbutanoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10847663, Ethyl 4-(4-chlorophenyl)-3-oxobutanoate.

- Sigma-Aldrich. (n.d.). Ethyl 4-chloro-4-oxobutyrate.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl 3-methyl-2-oxobutyrate.

- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.

- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

- Merck. (n.d.). Safety Data Sheet for Ethyl 4-bromobutyrate.

- StressMarq Biosciences Inc. (2015, February 19). Proper Reagent Storage and Handling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research.

- Olin Epoxy. (n.d.). ACETONE Product Handling Guide.

- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl 4-chlorobenzoate.

- U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet for Ethyl isobutyrate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Documents [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. olinepoxy.com [olinepoxy.com]

- 8. gerpac.eu [gerpac.eu]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 10. epa.gov [epa.gov]

- 11. fishersci.com [fishersci.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

The Indispensable Role of Iodinated Aromatic Compounds as Synthetic Intermediates: A Technical Guide

Abstract

Iodinated aromatic compounds, or iodoarenes, represent a cornerstone of modern organic synthesis. Their prevalence in the development of pharmaceuticals, agrochemicals, and advanced functional materials is a direct consequence of the unique reactivity conferred by the carbon-iodine (C-I) bond. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and application of these pivotal intermediates. We will delve into the causality behind experimental choices for their preparation and their superior performance in a variety of powerful cross-coupling reactions, offering field-proven insights and detailed, self-validating protocols.

The Carbon-Iodine Bond: A Gateway to Versatile Reactivity

The utility of aryl iodides as synthetic intermediates is fundamentally rooted in the properties of the C-I bond. With a bond dissociation energy of approximately 272 kJ/mol, it is the weakest among the carbon-halogen bonds (C-Br: ~330 kJ/mol, C-Cl: ~397 kJ/mol, C-F: ~522 kJ/mol). This lower bond strength translates to higher reactivity, particularly in the crucial oxidative addition step of many transition metal-catalyzed cross-coupling reactions.[1] Consequently, aryl iodides often exhibit faster reaction rates, require milder conditions (sometimes even room temperature), and necessitate lower catalyst loadings compared to their bromide or chloride counterparts.[2] This enhanced reactivity makes them the substrate of choice for challenging coupling reactions and for the synthesis of complex molecular architectures where efficiency and substrate tolerance are paramount.

The reactivity order for aryl halides in these catalytic cycles is almost universally recognized as: I > OTf > Br > Cl.[1][3] This inherent reactivity advantage often outweighs the higher cost of iodinated starting materials, especially in the context of high-value product synthesis, such as active pharmaceutical ingredients (APIs).[2]

Synthesis of Iodinated Aromatic Compounds: A Toolkit for the Modern Chemist

The strategic introduction of an iodine atom onto an aromatic ring is a critical first step. The choice of method is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the presence of other functional groups.

Electrophilic Aromatic Iodination (SEAr)

Direct iodination of aromatic C-H bonds is a primary strategy, especially for electron-rich systems.[1] Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1][4] This prevents the accumulation of hydrogen iodide (HI), which can participate in a reversible reaction, thereby reducing the yield of the desired iodoarene.[5]

This protocol is suitable for electron-rich aromatic compounds like phenols, anilines, and their derivatives.[1][6]

Materials:

-

Anisole (1.0 equiv)

-

Molecular Iodine (I₂) (0.5 equiv)

-

30% Hydrogen Peroxide (H₂O₂) (2.0 equiv)

-

Methanol (as solvent)

-

Sulfuric Acid (catalytic amount)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1.0 equiv) in methanol.

-

Add molecular iodine (0.5 equiv) to the solution and stir until it dissolves.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

To this stirring mixture, add 30% hydrogen peroxide (2.0 equiv) dropwise at room temperature. The addition should be controlled to maintain the temperature below 40 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the characteristic color of iodine disappears.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired iodoanisole (predominantly the para-isomer).

For less reactive or deactivated aromatic compounds, more potent iodinating systems are required.[7][8] A common choice is N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid.[7][9]

The Sandmeyer Reaction: From Amines to Iodides

The Sandmeyer reaction provides a reliable method for introducing iodine into an aromatic ring, starting from a primary aromatic amine.[10][11] The process involves the diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by the displacement of the diazonium group with an iodide salt, typically potassium iodide (KI).[10]

This two-step, one-pot procedure is adapted from established methods for the iodination of aromatic amines.[12][13]

Materials:

-

Anthranilic acid (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl) (3.0 equiv)

-

Sodium Nitrite (NaNO₂) (1.1 equiv)

-

Potassium Iodide (KI) (1.2 equiv)

-

Ice

-

Water

-

Sodium bicarbonate

-

Diethyl ether

Procedure:

-

In a beaker, suspend anthranilic acid (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equiv) in a small amount of cold water. Add this solution dropwise to the cold suspension of anthranilic acid. Maintain the temperature below 5 °C. Stir for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (1.2 equiv) in a minimal amount of cold water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed. Allow the mixture to warm to room temperature and then stir for 1-2 hours.

-

The resulting dark mixture contains the crude product. Extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, then with saturated sodium thiosulfate to remove any residual iodine, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-iodoaniline, which can be further purified by recrystallization or chromatography.[12]

The Finkelstein Reaction: Halogen Exchange

The aromatic Finkelstein reaction is a powerful method for converting aryl bromides or chlorides into the more reactive aryl iodides.[2] This halogen exchange is typically catalyzed by copper(I) salts, often in the presence of a diamine ligand, with sodium iodide as the iodine source.[14][15][16][17]

This protocol is based on the highly general method developed by Buchwald and Klapars.[14]

Materials:

-

4-Bromotoluene (1.0 equiv)

-

Sodium Iodide (NaI) (2.0 equiv)

-

Copper(I) Iodide (CuI) (0.05 equiv)

-

(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 equiv)

-

Dioxane (anhydrous)

Procedure:

-

To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI (0.05 equiv), NaI (2.0 equiv), and a magnetic stir bar.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous dioxane, followed by 4-bromotoluene (1.0 equiv) and the diamine ligand (0.10 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with aqueous ammonia and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to afford 4-iodotoluene.

The Power of Iodoarenes in Cross-Coupling Reactions

Aryl iodides are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for constructing C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[1][18] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step, and the high reactivity of aryl iodides makes this step particularly efficient.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

-

Iodobenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add iodobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula or syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC. Note: Some couplings with aryl iodides can proceed efficiently at lower temperatures, but this depends on the specific substrates and catalyst system.[2]

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude biphenyl product by flash chromatography or recrystallization.

Mizoroki-Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[4] The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[5][19] The use of aryl iodides facilitates the initial oxidative addition, often allowing for milder reaction conditions.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Materials:

-

4-Iodoanisole (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 equiv)

-

Triphenylphosphine (PPh₃) (0.02 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

In a Schlenk tube, combine 4-iodoanisole (1.0 equiv), Pd(OAc)₂ (0.01 equiv), and PPh₃ (0.02 equiv).

-

Evacuate and backfill with an inert gas three times.

-

Add anhydrous DMF, styrene (1.5 equiv), and triethylamine (1.5 equiv) via syringe.

-

Heat the reaction to 100 °C for 6-12 hours, until TLC analysis indicates consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to yield 4-methoxy-trans-stilbene.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] The reaction typically employs a dual catalytic system of palladium and copper(I). The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Aryl iodides are excellent substrates, often allowing the reaction to proceed at room temperature.[20]

Materials:

-

1-Iodonaphthalene (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) Iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (as solvent and base)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-iodonaphthalene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add a degassed mixture of THF and triethylamine (e.g., 2:1 ratio).

-

Add phenylacetylene (1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 4-8 hours. The formation of triethylammonium iodide often results in a precipitate. Monitor by TLC.

-

Once complete, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic solution with dilute aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude 1-(phenylethynyl)naphthalene by flash chromatography.

Comparative Reactivity of Aryl Halides

To illustrate the practical implications of the C-X bond strength, the following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a generic aryl halide with phenylboronic acid.

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Catalyst Loading | Typical Temperature | Typical Reaction Time |

| Ar-I | Highest | 0.5 - 2 mol% | Room Temp - 80 °C | 1 - 6 hours |

| Ar-Br | Intermediate | 1 - 5 mol% | 80 - 110 °C | 4 - 24 hours |

| Ar-Cl | Lowest | 2 - 10 mol% (with specialized ligands) | > 100 °C | 12 - 48 hours |

Note: These are generalized conditions and can vary significantly based on the specific substrates, ligands, base, and solvent system used.

Applications in High-Value Synthesis

The reliability and efficiency of reactions involving iodinated aromatic intermediates have made them indispensable in fields where molecular complexity and purity are critical.

Medicinal Chemistry and Pharmaceuticals

Iodoarenes are fundamental building blocks in the synthesis of numerous APIs.[12] A prominent example is their use in the production of non-ionic X-ray contrast media, such as Iopamidol.[21] The synthesis involves the exhaustive iodination of a substituted benzene ring, a step that is crucial for the compound's ability to absorb X-rays.[21][22] The subsequent functionalization steps often rely on the chemistry of the installed functional groups, but the initial iodination is key.

Caption: Conceptual workflow for Iopamidol synthesis.

Furthermore, the development of novel kinase inhibitors, antibacterial agents, and other therapeutics frequently employs cross-coupling reactions where an iodo-substituted heterocycle is a key intermediate.[19][23]

Materials Science

In materials science, the synthesis of conjugated organic molecules for applications like Organic Light-Emitting Diodes (OLEDs) heavily relies on cross-coupling methodologies.[24][25] Aryl iodides serve as crucial precursors for building the complex, extended π-systems that are responsible for the electroluminescent properties of these materials.[24][26] The efficiency of Suzuki and Sonogashira couplings using iodoarenes allows for the precise construction of polymers and small molecules with tailored electronic and photophysical properties.[23][24]

Conclusion

Iodinated aromatic compounds are far more than simple halogenated hydrocarbons; they are powerful and versatile intermediates that unlock a vast landscape of synthetic possibilities. Their heightened reactivity in transition metal-catalyzed cross-coupling reactions enables the construction of complex molecular frameworks under milder conditions than their chloro and bromo counterparts. From the life-saving applications in medicinal chemistry to the cutting-edge innovations in materials science, the strategic use of iodoarenes continues to be a driving force in chemical synthesis. A thorough understanding of their preparation and reactivity, as detailed in this guide, is essential for any scientist aiming to push the boundaries of molecular design and function.

References

-

Knochel, P., & Li, H. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7943. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wang, L., He, W., & Yu, Z. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9369–9376. [Link]

-

Merz, K. M. (2005). Advances in the Synthesis of Aromatic Iodo-compounds. Russian Chemical Reviews, 74(8), 711–726. [Link]

-

ResearchGate. (n.d.). aryl iodide cross-coupling. Retrieved from [Link]

-

JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

-

NRO CREATIVE. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

- Bracco Imaging S.p.A. (2009). Process for the iodination of aromatic compounds. (EP2093206A1).

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2018). A Convenient Procedure for the Iodination of Arenes. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Bracco Imaging S.p.A. (2015). PROCESS FOR THE PREPARATION OF IOPAMIDOL. (WO/2015/067601). WIPO Patentscope. [Link]

-

Mondal, B. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) [Video]. YouTube. [Link]

-

Fengxi Chemical. (2024). Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights. Retrieved from [Link]

-

Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-IODOANILINE. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Waser, J. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery [Video]. YouTube. [Link]

-

Chen, H., Ai, Z., & Liao, X. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101150. [Link]

-

Organic Chemistry Videos. (2020, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

-

ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

-

shodhganga. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

-

Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4786–4789. [Link]

-

ResearchGate. (2021). Effect of Iodine Doped Pentacene Thin Film on the Performance of Organic Light Emitting Diode. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

-

Patsnap. (n.d.). Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

- Bracco Imaging S.p.A. (2008). Process for the preparation of iopamidol and the new intermediates therein. (US7368101B2).

-

ResearchGate. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Retrieved from [Link]

-

ResearchGate. (n.d.). 1: The reaction scheme for the Iopamidol synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Retrieved from [Link]

-

MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Heck Reaction [organic-chemistry.org]

- 5. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]

- 22. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 23. researchgate.net [researchgate.net]

- 24. Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024) [iodobenzene.ltd]

- 25. jmaterenvironsci.com [jmaterenvironsci.com]

- 26. iris.uniss.it [iris.uniss.it]

Methodological & Application

Application Note: Ethyl 4-(3-iodophenyl)-4-oxobutyrate as a Versatile Precursor for Heterocyclic Scaffolds in Drug Discovery

Abstract Ethyl 4-(3-iodophenyl)-4-oxobutyrate is a highly versatile and strategic building block for the synthesis of diverse heterocyclic systems, which are foundational in medicinal chemistry and drug discovery.[1][2] This molecule's architecture, featuring a reactive γ-ketoester system and a strategically positioned aryl iodide, provides multiple reaction pathways for constructing complex molecular frameworks. The ketone functionality serves as a handle for classical condensation and cyclization reactions, while the aryl iodide is an ideal anchor for modern transition-metal-catalyzed cross-coupling methodologies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of indoles, quinolines, benzodiazepines, and other complex fused systems, complete with detailed protocols and mechanistic insights.

Synthesis of Indole Scaffolds via Fischer Indole Synthesis

The indole nucleus is a cornerstone of pharmaceutical chemistry, present in numerous approved drugs and biologically active compounds. The Fischer indole synthesis, a robust and historic reaction, provides a direct route to this scaffold from arylhydrazines and carbonyl compounds.[3][4] this compound serves as an excellent ketone partner in this reaction, leading to highly functionalized indoles where the iodine atom is retained for subsequent molecular diversification.

Mechanistic Rationale & Causality

The reaction proceeds through the initial formation of a phenylhydrazone from the condensation of the arylhydrazine and the ketone of the butyrate substrate. Under strong acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids), the hydrazone tautomerizes to its enamine form.[5] A critical[3][3]-sigmatropic rearrangement then occurs, forming a new C-C bond and breaking the N-N bond. Subsequent cyclization and elimination of ammonia under acidic catalysis yield the final aromatic indole ring.[5] The choice of a strong acid catalyst is crucial to overcome the activation energy of the sigmatropic rearrangement, especially with sterically demanding substrates.[6]

Experimental Protocol: Synthesis of Ethyl 2-(3-iodophenyl)-1H-indole-3-acetate

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Polyphosphoric Acid (PPA) (10-20 eq by weight)

-

Ethanol (Absolute)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound and phenylhydrazine hydrochloride in absolute ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops). Reflux the mixture for 2-4 hours, monitoring the consumption of the starting ketone by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the hydrazone formation is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid. Heat the reaction mixture to 100-120°C with vigorous mechanical stirring for 2-4 hours.[6] The mixture will become viscous and darken in color. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase).

-

Work-up: Cool the reaction vessel to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ to the acidic slurry until effervescence ceases and the pH is neutral (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure indole product.

Data Summary

| Arylhydrazine Reactant | Acid Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylhydrazine HCl | PPA | 110 | 3 | 75-85 |

| 4-Methoxyphenylhydrazine HCl | Eaton's Reagent | 90 | 4 | 70-80 |

| 4-Chlorophenylhydrazine HCl | H₂SO₄/AcOH | 100 | 5 | 65-75 |

Workflow Visualization

Caption: Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Synthesis of Fused Heterocycles

The aryl iodide moiety of the title compound is a powerful functional group for palladium-catalyzed cross-coupling reactions. This enables the introduction of alkynyl, vinyl, or aryl groups, which can then participate in subsequent intramolecular cyclization reactions to build complex, fused heterocyclic systems. The Sonogashira coupling, in particular, provides a direct route to internal alkynes that are primed for cyclization.[7][8]

Mechanistic Rationale & Causality

The synthesis begins with a Sonogashira coupling between the aryl iodide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts. The palladium catalyst undergoes oxidative addition into the C-I bond, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[8] The resulting alkynone can then undergo intramolecular cyclization. For instance, an intramolecular iodo-cyclization can be triggered by electrophilic iodine, leading to iodinated fused rings.[7][9]

Experimental Protocol: Two-Step Synthesis of a Fused Dihydrofuran

Materials:

-

This compound (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Iodine (I₂)

Procedure: Step A: Sonogashira Coupling

-

To a dry, argon-purged flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and TEA. Stir to dissolve.

-

Add trimethylsilylacetylene dropwise. Stir the reaction at room temperature for 12-18 hours until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove catalyst residues and wash with EtOAc.

-

Concentrate the filtrate and dissolve the crude residue in methanol. Add K₂CO₃ to effect desilylation and stir for 2 hours.

-

Neutralize with 1M HCl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. The crude terminal alkyne is often used directly in the next step.

Step B: Iodocyclization

-

Dissolve the crude alkyne from Step A in acetonitrile.

-

Add a solution of iodine (1.2 eq) in acetonitrile dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the fused iodinated heterocycle.

Workflow Visualization

Caption: Palladium-Catalyzed Sonogashira/Cyclization.

Synthesis of Quinolines via Acid-Catalyzed Cyclization

Quinoline derivatives are prevalent in antimalarial, antibacterial, and anticancer agents. The γ-ketoester moiety in this compound can be utilized in reactions analogous to the Combes or Doebner-von Miller syntheses to construct the quinoline core. This typically involves condensation with an aniline derivative followed by acid-catalyzed cyclization and aromatization.

Mechanistic Rationale & Causality

Reacting the γ-ketoester with an aniline in the presence of an acid catalyst first promotes the formation of an enamine intermediate from the ketone. The acid then activates the ester carbonyl for intramolecular electrophilic attack on the electron-rich aniline ring (Friedel-Crafts acylation type cyclization). Subsequent dehydration leads to a dihydroquinolinone, which can be aromatized under the reaction conditions or via a separate oxidation step to furnish the final quinoline product. Molecular iodine can serve as both a catalyst and a mild oxidant in this process.[10]

Experimental Protocol: Synthesis of a 2-(3-Iodophenyl)-4-hydroxyquinoline Derivative

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Diphenyl ether (solvent)

-

Iodine (I₂) (catalytic amount, 0.2 eq)

Procedure:

-

In a flask equipped with a Dean-Stark trap, combine this compound, aniline, and a catalytic amount of iodine in diphenyl ether.

-

Heat the mixture to a high temperature (e.g., 240-250°C) to drive the cyclization and dehydration, collecting the water/ethanol byproduct in the trap.

-

Maintain the temperature for 1-2 hours after byproduct evolution ceases.

-

Cool the reaction mixture. The product often precipitates from the diphenyl ether upon cooling.

-

Dilute the mixture with hexane to further precipitate the product, then collect the solid by filtration.

-

Wash the solid with hexane to remove the high-boiling solvent.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinoline derivative.

Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a famous class of psychoactive drugs and are valuable scaffolds in medicinal chemistry.[11] The synthesis typically involves the condensation of a 1,3-dicarbonyl equivalent with an o-phenylenediamine. The γ-ketoester structure of our precursor can be adapted for this purpose.

Mechanistic Rationale & Causality

The reaction with o-phenylenediamine proceeds via a cascade of condensation reactions. One of the amino groups of the diamine condenses with the ketone to form an imine. The second amino group then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of the seven-membered diazepine ring.[12] Glacial acetic acid is an effective solvent and catalyst, promoting both the imine formation and the final cyclization.[12]

Experimental Protocol: Synthesis of a 2-(3-iodobenzoyl)methyl-1,5-benzodiazepine

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial acetic acid

Procedure:

-

Dissolve this compound and o-phenylenediamine in glacial acetic acid in a round-bottom flask.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[12]

-

Cool the reaction mixture to room temperature.

-

Carefully pour the acidic solution into a beaker of ice water and neutralize with concentrated ammonium hydroxide until the product precipitates.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual salts.

-

Purify the crude product by recrystallization from ethanol to yield the desired 1,4-benzodiazepine derivative.

Data Summary

| o-Phenylenediamine Derivative | Solvent | Time (h) | Typical Yield (%) |

| o-Phenylenediamine | Glacial Acetic Acid | 10 | 80-90 |

| 4,5-Dimethyl-1,2-phenylenediamine | Glacial Acetic Acid | 12 | 75-85 |

| 4-Chloro-1,2-phenylenediamine | Toluene/AcOH | 12 | 70-80 |

References

-

Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures | Request PDF. ResearchGate. Available at: [Link]

-

Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2009). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Google Patents.

-

Heterocycle Reactions. MDPI. Available at: [Link]

-

Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. SciSpace. Available at: [Link]

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Available at: [Link]

-

Sagare, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531. Available at: [Link]

-

Boiani, M., & González, M. (2005). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. Available at: [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

-

Baklanov, M. V., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. Available at: [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

-

Phenotypic and Target Based Drug Discovery: Approaches for the Discovery of Innovative Therapeutics. YouTube. Available at: [Link]

-

Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Royal Society of Chemistry. Available at: [Link]

-

Quinolines synthesis from azidophenylalkynyl acetates. Available at: [Link]

-

Structure-based discovery of CFTR potentiators and inhibitors. PMC. Available at: [Link]

-

Search Results for "cyclization". Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

-

A three-component Fischer indole synthesis. PubMed. Available at: [Link]

-

Synthesis of Heteroaryl Compounds Through Palladium Catalysis for Pharmaceutical Developments in a Course-based Undergraduate Research Experience. Northern Kentucky University Digital Repository. Available at: [Link]

-

Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journals. Available at: [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

-

Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones. Semantic Scholar. Available at: [Link]

-

Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC. Available at: [Link]

-

Efficient one pot synthesis of[7][13][14]triazolo[4,3-α][13][14] benzodiazepines derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Available at: [Link]

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF. ResearchGate. Available at: [Link]

-

Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. PMC. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scielo.br [scielo.br]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Ethyl 4-(3-iodophenyl)-4-oxobutyrate

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Ethyl 4-(3-iodophenyl)-4-oxobutyrate. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of this specific transformation. Here, we move beyond generic protocols to address the nuances of this substrate, providing in-depth, evidence-based troubleshooting in a practical question-and-answer format.

Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] Our focus is on the following reaction:

Caption: General scheme for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid (Ar-B(OH)₂).

While aryl iodides are typically highly reactive electrophiles in Suzuki couplings, substrates containing carbonyl functionalities can present unique challenges.[3][4] This guide will help you navigate these challenges to achieve high-yield outcomes.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during this specific Suzuki coupling. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction yield is very low, or I'm observing no product formation at all. Where should I start troubleshooting?

Low or no conversion is a common but solvable issue. The problem can usually be traced back to one of three areas: the catalyst's activity, the reagents' quality, or the reaction conditions.

Causality & Explanation: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A failure in any of these steps will halt the reaction. The most common culprits are an inactive catalyst (Pd(0) species not forming or being poisoned), degradation of the boronic acid, or suboptimal reaction conditions that do not favor the catalytic turnover.

Troubleshooting Workflow:

Caption: A logical workflow for diagnosing low-yield Suzuki couplings.

Actionable Steps:

-

Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with nitrogen or argon for 30 minutes) and the reaction is run under a positive pressure of an inert gas.[6]

-

Verify Reagent Quality:

-

Boronic Acid: Boronic acids can undergo protodeborylation (hydrolysis) or form inactive trimeric boroxines upon storage.[7] Using fresh or properly stored boronic acid is critical. Consider using more stable boronate esters like pinacol esters if protodeborylation is suspected.[7]

-

Base: Use a fresh, finely powdered base. Inorganic bases like K₂CO₃ or K₃PO₄ can be ineffective if they have absorbed significant amounts of water.

-

-

Check Catalyst and Ligand: Ensure your palladium source and phosphine ligand have not degraded. Pre-catalysts are generally stable, but the active species formed in situ are not.

Q2: I'm observing significant side products, mainly homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

The formation of side products directly competes with your desired reaction, reducing the overall yield and complicating purification.[1]

Causality & Explanation:

-

Homocoupling (Ar-Ar): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by high temperatures.

-

Dehalogenation (Ar-H): This side reaction replaces the iodine atom with a hydrogen. It can happen if a hydride source is present in the reaction mixture.[7] Common sources include certain solvents (like alcohols) or impurities in the base.[7]

Actionable Steps:

-

Strict Oxygen Exclusion: As mentioned, rigorously deoxygenate your reaction mixture. A few freeze-pump-thaw cycles are highly effective for complete oxygen removal.

-

Control Temperature: Avoid excessively high temperatures. While heat increases the reaction rate, it can also accelerate catalyst decomposition and side reactions. A good starting temperature is 60-80°C.[8]

-

Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over side reactions.[9][10] These ligands stabilize the palladium center and accelerate the catalytic cycle.[9]

-

Base Selection: Switch to a non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less likely to contribute to dehalogenation compared to bases like hydroxides or alkoxides.[3]

Q3: How do I select the optimal catalyst, ligand, base, and solvent for coupling with this compound?

Systematic optimization of reaction parameters is key to achieving high yields.[2] The interplay between the catalyst, ligand, base, and solvent determines the reaction's success.[1][11]

Component Selection Guide:

| Component | Options & Rationale | Starting Point Recommendation |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄: Common and effective Pd(II) and Pd(0) sources. The active Pd(0) species is generated in situ.[12] | Pd(OAc)₂ (1-2 mol%) |

| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands accelerate oxidative addition and reductive elimination, which are often the rate-limiting steps.[10] They are particularly effective for coupling challenging substrates.[10] Triphenylphosphine (PPh₃): A classical ligand, but can be less effective at lower temperatures with aryl iodides.[4] | SPhos (1.1-1.2 eq. relative to Pd) |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃: The base activates the boronic acid for transmetalation.[13][14] K₃PO₄ is a strong, non-nucleophilic base suitable for many systems. Cs₂CO₃ is more soluble and can be effective but is more expensive. | K₃PO₄ (2-3 equivalents) |

| Solvent | Aqueous mixtures (Toluene/H₂O, Dioxane/H₂O, THF/H₂O): Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[3][7] The choice of organic solvent can influence catalyst stability and solubility.[15] | 1,4-Dioxane / H₂O (4:1 v/v) |

The Role of the Ligand in the Catalytic Cycle: The ligand is not a passive spectator; it actively participates in the catalytic cycle, influencing both the rate and selectivity.

Caption: The Suzuki-Miyaura catalytic cycle and the critical role of phosphine ligands.

Q4: My reaction seems to stall after partial conversion. What could be causing catalyst deactivation?

Catalyst deactivation is a common reason for incomplete reactions. It often results in the formation of palladium black (inactive, precipitated palladium metal).

Causality & Explanation: The active Pd(0) species can be unstable and prone to aggregation into inactive palladium clusters (palladium black). This is often caused by:

-

Ligand Degradation: Phosphine ligands can be oxidized, especially if oxygen is not rigorously excluded.[7]

-

Insufficient Ligand: An improper palladium-to-ligand ratio can leave the palladium center coordinatively unsaturated and vulnerable to aggregation.

-

High Temperatures: As mentioned, excessive heat can accelerate the decomposition of the catalytic species.

Actionable Steps:

-

Optimize Pd:Ligand Ratio: For monodentate phosphine ligands like SPhos, a ratio of 1:2.2 to 1:2.4 (Pd:Ligand) is often optimal to ensure the palladium center remains saturated and stable.

-

Use Pre-formed Catalysts: Consider using modern, well-defined pre-catalysts (e.g., SPhos-Pd-G2/G3). These are often more stable and provide more consistent results than generating the catalyst in situ from a palladium source and a separate ligand.

-